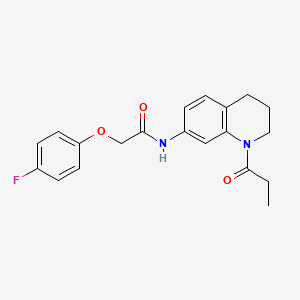
2-chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is an organic compound belonging to the class of quinolines. It is a synthetic molecule that has a wide range of applications in scientific research. It has been used in various experiments as a substrate, inhibitor, and catalyst. This compound has unique properties that make it suitable for use in a variety of experiments and applications.
科学的研究の応用
2-Chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been used in scientific research for a variety of purposes. It has been used as a substrate in enzyme kinetics studies, as an inhibitor in enzyme assays, and as a catalyst in organic synthesis. It has also been used as a ligand in protein-protein interactions and as a substrate for high-throughput screening. This compound has also been used in the study of drug-receptor interactions and in the development of new drugs.
作用機序
2-Chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide works by binding to a specific target site on a particular enzyme or receptor. This binding causes a conformational change in the target molecule which then leads to a change in the biochemical or physiological activity of the molecule. The exact mechanism of action of this compound depends on the target molecule and the specific application.
Biochemical and Physiological Effects
2-Chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes, modulate the activity of certain receptors, and alter the expression of certain genes. It has also been found to affect the metabolism of certain drugs and to affect the synthesis of certain proteins.
実験室実験の利点と制限
2-Chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of experiments. However, it is important to note that this compound is not without its limitations. It has a relatively short half-life and is not very stable in solution, which can limit its use in some experiments.
将来の方向性
2-Chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has a wide range of potential applications in scientific research. Future research could focus on further exploring its biochemical and physiological effects, as well as its potential use in drug development and drug-receptor interactions. Additionally, further research could focus on exploring the structure-activity relationships of this compound and its derivatives, as well as the development of new synthesis methods for its production. Finally, further research could focus on exploring the potential of this compound for use in other areas, such as medical imaging, drug delivery, and molecular imaging.
合成法
2-Chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be synthesized using a two-step method. The first step involves the reaction of 2-chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide with 1-bromo-2,4-dichlorobenzene in the presence of a base. The reaction yields an intermediate which is then reacted with 1-bromo-2,4-dichlorobenzene in the presence of a base to yield the desired product.
特性
IUPAC Name |
2-chloro-6-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c1-2-17(24)23-10-4-5-12-8-9-13(11-16(12)23)22-19(25)18-14(20)6-3-7-15(18)21/h3,6-9,11H,2,4-5,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXAPNBTYSVGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6569987.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6570001.png)
![N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570009.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)









